3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole
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Overview
Description
3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a phenyl group, a trichlorophenoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Trichlorophenoxy Group: The trichlorophenoxy group is attached via a nucleophilic substitution reaction, where 2,4,5-trichlorophenol reacts with an appropriate electrophile, such as a halomethyl oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenoxy group, where nucleophiles like amines or thiols replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar trichlorophenoxy group.
Oxazole derivatives: Compounds with similar oxazole rings, such as 2-phenyl-1,3-oxazole and 4,5-dihydro-1,2-oxazole.
Uniqueness
3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole is unique due to its combination of a phenyl group, a trichlorophenoxy group, and an oxazole ring. This unique structure imparts specific chemical properties and potential applications that are not found in other similar compounds. For example, the presence of the trichlorophenoxy group may enhance its biological activity, while the oxazole ring provides stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2/c17-12-7-14(19)16(8-13(12)18)21-9-11-6-15(20-22-11)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYODYKHPRIIEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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